Infigratinib acetate

FGFR kinase selectivity pan-FGFR inhibitor biochemical IC50 comparison

Infigratinib acetate (synonyms: BGJ398 acetate, NVP-BGJ398 acetate) is the acetate salt form of infigratinib, an orally bioavailable, ATP-competitive, reversible inhibitor of fibroblast growth factor receptors (FGFR) 1–3. It exhibits sub-nanomolar biochemical potency against FGFR1–3 while demonstrating approximately 40–60-fold selectivity over FGFR4 and VEGFR2, with negligible activity against a panel of other tyrosine kinases including Abl, Fyn, Kit, Lck, Lyn, and Yes.

Molecular Formula C28H35Cl2N7O5
Molecular Weight 620.5 g/mol
CAS No. 1310746-17-8
Cat. No. B12762754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfigratinib acetate
CAS1310746-17-8
Molecular FormulaC28H35Cl2N7O5
Molecular Weight620.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.CC(=O)O
InChIInChI=1S/C26H31Cl2N7O3.C2H4O2/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-2(3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);1H3,(H,3,4)
InChIKeyXHCQHOGMMJKLRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Infigratinib Acetate (CAS 1310746-17-8): ATP-Competitive Pan-FGFR1–3 Inhibitor for FGFR-Driven Oncology Research


Infigratinib acetate (synonyms: BGJ398 acetate, NVP-BGJ398 acetate) is the acetate salt form of infigratinib, an orally bioavailable, ATP-competitive, reversible inhibitor of fibroblast growth factor receptors (FGFR) 1–3 [1]. It exhibits sub-nanomolar biochemical potency against FGFR1–3 while demonstrating approximately 40–60-fold selectivity over FGFR4 and VEGFR2, with negligible activity against a panel of other tyrosine kinases including Abl, Fyn, Kit, Lck, Lyn, and Yes [1]. The acetate salt (C₂₈H₃₅Cl₂N₇O₅, MW 620.53) is the form most commonly supplied by research chemical vendors for preclinical studies . Infigratinib received FDA accelerated approval in May 2021 (as the phosphate salt, Truseltiq) for previously treated, unresectable, locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements; this approval was voluntarily withdrawn in May 2024 due to commercial non-viability of the confirmatory trial, though the compound remains an active research tool .

Why Infigratinib Acetate Cannot Be Interchanged with Other FGFR Inhibitors Without Quantitative Validation


FGFR tyrosine kinase inhibitors are not a functionally interchangeable class. Despite a shared target family, individual agents diverge markedly in FGFR isoform selectivity, binding mode (reversible ATP-competitive vs. irreversible covalent), gatekeeper mutant coverage, clinical efficacy in genetically defined populations, and salt form–dependent physicochemical properties [1]. Three head-to-head biochemical panels confirm that infigratinib, pemigatinib, erdafitinib, futibatinib, and derazantinib each display distinct IC50 fingerprints across FGFR1–4, with infigratinib uniquely balancing sub-nanomolar FGFR1–3 potency against a steep selectivity cliff at FGFR4 [1]. Clinical cross-study comparisons in FGFR2-fusion cholangiocarcinoma reveal differences in objective response rate, progression-free survival, and overall survival that cannot be attributed solely to inter-trial variability [2]. Furthermore, the acetate counterion (CAS 1310746-17-8) versus the clinically used phosphate (CAS 1310746-10-1) yields different molecular weight, solubility, and handling characteristics with direct consequences for in vitro dosing calculations and in vivo formulation [2]. The evidence below provides the quantitative basis for selecting infigratinib acetate over its closest analogs for specific research and procurement contexts.

Infigratinib Acetate: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement Decisions


Biochemical FGFR Isoform Selectivity: Direct Multi-Inhibitor Comparison from a Single Normalized Data Set

Infigratinib exhibits a distinct FGFR selectivity fingerprint relative to its closest approved competitors. In a single curated comparative analysis collating biochemical IC50 values from primary discovery publications, infigratinib shows sub-nanomolar potency at FGFR1–3 (0.9, 1.4, and 1.0 nM, respectively) with a sharp selectivity drop at FGFR4 (60 nM)—representing an FGFR1:FGFR4 selectivity ratio of approximately 67-fold [1]. By comparison, pemigatinib is more potent at FGFR1 (0.4 nM) and FGFR2 (0.5 nM) but retains only ~30-fold FGFR4 selectivity; futibatinib, as an irreversible covalent inhibitor, loses FGFR1 potency (3.9 nM) but gains FGFR4 coverage (8.3 nM); derazantinib shows the weakest overall FGFR1–3 potency (4.5, 1.8, and 4.5 nM) with additional multi-kinase activity at RET, DDR2, PDGFRβ, and KIT [1]. Infigratinib is therefore the agent of choice when the experimental objective requires balanced, high-potency FGFR1–3 inhibition with minimal FGFR4 and off-target kinase engagement [2].

FGFR kinase selectivity pan-FGFR inhibitor biochemical IC50 comparison

Phase III Randomized Evidence: Infigratinib vs. Gemcitabine/Cisplatin in First-Line FGFR2-Rearranged Cholangiocarcinoma

The PROOF 301 phase III trial (NCT03773302) provides the only randomized, head-to-head comparison of a selective FGFR inhibitor versus standard-of-care chemotherapy in treatment-naïve FGFR2-rearranged cholangiocarcinoma [1]. In a 2:1 randomization (29 infigratinib, 19 gemcitabine/cisplatin), infigratinib demonstrated an objective response rate (ORR) by blinded independent central review (BICR) of 37.9% versus 15.8% for gemcitabine/cisplatin—a 22.1 percentage-point absolute improvement [1]. Median progression-free survival (PFS) was 7.4 months (95% CI: 5.4–NE) for infigratinib versus 8.0 months (95% CI: 3.4–NE) for chemotherapy; the overlapping confidence intervals reflect the severely underpowered nature of the trial following early termination after enrolling only 48 of ~300 planned patients [1]. Grade 3–4 adverse events occurred in 79.3% (infigratinib) versus 58.8% (chemotherapy), predominantly reflecting the known FGFR inhibitor class-effect toxicities of hyperphosphatemia, stomatitis, and ocular events rather than myelosuppression [1]. Although early termination precludes definitive conclusions, PROOF 301 represents the only prospective randomized evidence positioning any FGFR inhibitor against chemotherapy in first-line CCA, and it establishes infigratinib's tumor-shrinking capacity (ORR advantage) in a direct comparative context that is unavailable for pemigatinib, futibatinib, or erdafitinib in the first-line setting.

cholangiocarcinoma FGFR2 fusion phase III randomized trial first-line targeted therapy

Phase II Cross-Study Efficacy in Pretreated FGFR2-Fusion Cholangiocarcinoma: Infigratinib vs. Pemigatinib, Futibatinib, and Derazantinib

In previously treated, FGFR2-fusion-positive cholangiocarcinoma, infigratinib's phase II efficacy profile (NCT02150967, n=71 FGFR2 fusions) yielded a confirmed ORR of 23.1% (95% CI: 15.6–32.2%), disease control rate (DCR) of 83.6% (95% CI: 72.5–91.5%), median PFS of 7.3 months, and median OS of 12.5 months [1]. When placed alongside analogous single-arm phase II trials, infigratinib's DCR (83.6%) is numerically highest among the reversible FGFR1–3 inhibitors, marginally exceeding pemigatinib (DCR 82%, FIGHT-202, n=107) and derazantinib (DCR 82.8%, n=29) [2]. Futibatinib, an irreversible pan-FGFR inhibitor, reported a higher ORR (41.7%) and longer PFS (8.9 months) in FOENIX-CCA2, but its covalent mechanism and FGFR4-inclusive profile represent a distinct pharmacological class [2]. The clinically meaningful differentiation for infigratinib is its DCR-driven disease stabilization profile—comparable to pemigatinib and superior to derazantinib—coupled with ORR consistent with reversible FGFR1–3 inhibition [2]. Cross-trial comparisons carry inherent limitations from differing enrollment criteria and assessment schedules; these data should be interpreted as class- and mechanism-consistent rather than as definitive superiority evidence.

second-line cholangiocarcinoma FGFR2 fusion cross-trial efficacy comparison disease control rate

Acquired Resistance Mutation Profile: Class-Level FGFR2 Gatekeeper Mutation Susceptibility with Implications for Sequential Inhibitor Selection

Acquired resistance to reversible ATP-competitive FGFR inhibitors is predominantly driven by secondary FGFR2 kinase domain mutations. A comprehensive analysis of 82 FGFR2-altered cholangiocarcinoma patients treated with FGFR inhibitors (primarily the reversible inhibitors pemigatinib and infigratinib) revealed that 60% (49/82) developed one or more detectable secondary FGFR2 kinase domain mutations at progression [1]. The N550 molecular brake mutation and V565 gatekeeper mutation were most common, representing 63% and 47% of all detected FGFR2 kinase domain mutations, respectively [1]. For infigratinib specifically, in vitro studies confirm that the FGFR2 p.E565A and p.L617M single-nucleotide variants (detected post-infigratinib therapy in a phase II patient) directly drive acquired resistance, with combination PI3K/AKT/mTOR pathway inhibition required to restore sensitivity [2]. Computational modeling further demonstrates that the gatekeeper mutation V564F (equivalent to V565 in alternate numbering) of FGFR2 reduces infigratinib binding affinity through altered ATP-binding site residue contributions [2]. These resistance patterns are class-level for reversible FGFR1–3 inhibitors and constitute a known limitation that downstream covalent inhibitors (e.g., futibatinib) may partially address—making infigratinib most appropriate for studies of reversible inhibition, pre-resistance modeling, or combination strategies targeting PI3K/AKT/mTOR escape pathways.

acquired resistance FGFR2 gatekeeper mutation N550 V565 kinase domain mutation

Salt Form Identity: Infigratinib Acetate (CAS 1310746-17-8) vs. Phosphate (CAS 1310746-10-1) for Research Procurement

Infigratinib is commercially available in two principal salt forms: the acetate salt (CAS 1310746-17-8) and the phosphate salt (CAS 1310746-10-1). The acetate salt has a molecular formula of C₂₈H₃₅Cl₂N₇O₅ and a molecular weight of 620.53 g/mol; the phosphate salt has a formula of C₂₆H₃₄Cl₂N₇O₇P and MW 658.47 g/mol . The free base (CAS 872511-34-7) has MW 560.48 g/mol. This 60.05 Da difference between acetate and free base, and 97.94 Da difference between phosphate and free base, has direct consequences for in vitro dosing: a 1 µM working solution of infigratinib requires 620.5 µg/L of the acetate salt versus 658.5 µg/L of the phosphate salt—a 6.1% mass correction that, if overlooked, introduces systematic error into concentration-response experiments . The acetate salt is predominantly the research chemical vendor form (e.g., CymitQuimica, TargetMol, Biorbyt catalog listings), while the phosphate salt was the clinical formulation in Truseltiq capsules . The acetate form offers a defined, non-hygroscopic solid with established DMSO solubility for preclinical in vitro studies; researchers must verify which salt form is being supplied, as product listings occasionally conflate acetate and phosphate descriptions .

salt form acetate counterion research-grade procurement molecular weight correction solubility

Infigratinib Acetate: Evidence-Backed Research and Procurement Application Scenarios


Preclinical In Vivo Efficacy Modeling of FGFR2-Fusion Cholangiocarcinoma in Patient-Derived Xenograft (PDX) Systems

Infigratinib acetate is the appropriate compound for PDX and cell-line-derived xenograft (CDX) studies of FGFR2-fusion-positive cholangiocarcinoma requiring an orally bioavailable, reversible FGFR1–3 inhibitor with high disease control capacity. The compound's phase II DCR of 83.6% in FGFR2-fusion CCA patients [1] supports expectations of tumor stabilization in xenograft models, while the PROOF 301 ORR of 37.9% versus 15.8% for chemotherapy [2] provides a benchmark for tumor shrinkage expectations in first-line in vivo settings. Researchers should use the acetate salt (CAS 1310746-17-8) at free-base-equivalent doses of 5–15 mg/kg/day by oral gavage in PEG300/acetate buffer formulations [1], correcting for the 10.7% mass difference between acetate salt and free base. Studies exceeding 8 weeks of continuous dosing should incorporate serial cfDNA monitoring for emergent FGFR2 gatekeeper mutations (N550, V565) to model acquired resistance [1].

Kinase Selectivity Profiling and Counter-Screening Against FGFR4-Dependent or VEGFR2-Dependent Off-Target Biology

When the experimental objective demands FGFR1–3 pathway interrogation with minimization of FGFR4- and VEGFR2-mediated confounding effects, infigratinib acetate is the rational selection over erdafitinib or futibatinib. Its FGFR1:FGFR4 selectivity ratio of ~67-fold and >40-fold selectivity over VEGFR2 [1] provide a wider FGFR4-sparing window than pemigatinib (~30-fold FGFR4 selectivity) and far greater VEGFR2 selectivity than derazantinib. This profile is particularly advantageous in FGFR3-mutant bladder cancer cell line panels, where infigratinib has demonstrated antiproliferative activity in the low nanomolar range in BaF3-FGFR3-dependent cells without concurrent VEGFR2-driven endothelial effects [1]. Procurement specification should require lot-specific HPLC purity ≥98% with residual solvent certification for reproducible kinase profiling.

Investigational CNS Penetration Studies in FGFR-Driven Glioblastoma Models

Infigratinib was identified as one of the most promising blood-brain barrier-penetrant agents among seven FGFR inhibitors screened in a preclinical pharmacokinetics program at the Ivy Brain Tumor Center [3]. A Phase 0/2 clinical trial (NCT04424966) was initiated specifically to evaluate infigratinib CNS penetration and pharmacodynamic target engagement in recurrent high-grade glioma patients harboring FGFR-TACC3 fusions or FGFR1/3 mutations [3]. For preclinical CNS oncology research, infigratinib acetate offers the demonstrated potential for BBB penetration that pemigatinib and futibatinib have not yet shown in equivalent comparative CNS screening studies. Researchers should note that CNS exposure data remain limited to this single-center screening program and the ongoing Phase 0 trial; brain-to-plasma partition coefficients have not been published in the peer-reviewed literature as of this writing [3].

Acquired Resistance Mechanism Studies: Reversible FGFR Inhibitor Escape Pathway Modeling

Infigratinib acetate is the tool compound of choice for in vitro and in vivo studies of acquired resistance to reversible ATP-competitive FGFR inhibitors. The well-characterized resistance landscape—dominated by FGFR2 N550 (molecular brake) and V565 (gatekeeper) mutations occurring in 63% and 47% of resistant cases, respectively [1]—provides a validated experimental framework for modeling mutation emergence under drug pressure. Infigratinib-specific resistance variants (FGFR2 E565A, L617M, V564F) have been functionally validated in isogenic cell line systems, with demonstrated resensitization by combined PI3K/AKT/mTOR pathway inhibition [1]. This positions infigratinib as the reference reversible FGFR inhibitor for (i) generating resistant sublines through chronic low-dose exposure, (ii) testing next-generation inhibitors against gatekeeper-mutant FGFR2, and (iii) evaluating rational combination strategies targeting parallel survival pathways. Users should be aware that infigratinib has been formally discontinued from clinical development as of May 2024 [4], so procurement is exclusively for non-clinical research applications.

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